molecular formula C19H15FN2O4S B3400404 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040661-49-1

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3400404
CAS No.: 1040661-49-1
M. Wt: 386.4 g/mol
InChI Key: AQHAEVORBNNUIQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide (CAS Number 1040661-49-1) is a synthetic organic compound with a molecular formula of C 19 H 15 FN 2 O 4 S and a molecular weight of 386.4 g/mol . This reagent features a complex structure that incorporates an indoline core, a furan-2-carbonyl group, and a 3-fluorobenzenesulfonamide moiety. The presence of both the sulfonamide and fluorinated aromatic groups is significant in medicinal chemistry, as these motifs are commonly found in compounds with diverse biological activities . This compound is of high interest in early-stage drug discovery research, particularly in the field of antiviral studies. While the specific biological data for this molecule is not fully established, its structural framework is highly relevant. Scientific literature indicates that benzenesulfonamide-containing compounds are being actively investigated as potent inhibitors of viral targets, such as the HIV-1 Capsid (CA) protein . Furthermore, heterocyclic scaffolds that combine indoline/indole and furan rings are frequently explored for their potential antiviral properties . Researchers can utilize this chemical as a key intermediate or building block for constructing more complex molecules, or as a pharmacophore model for studying structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-3-1-4-16(11-14)27(24,25)21-15-7-6-13-8-9-22(17(13)12-15)19(23)18-5-2-10-26-18/h1-7,10-12,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHAEVORBNNUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles can help minimize waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

The compound exhibits promising biological activity, particularly as an antagonist of the TRPM8 ion channel. TRPM8 is known to play a crucial role in the sensation of cold and pain, making it a target for treating conditions such as neuropathic pain and cold allodynia. Research indicates that compounds with sulfonamide structures can modulate TRPM8 activity effectively, suggesting that 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide may be developed into a therapeutic agent for pain management .

Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives are often explored for their antibacterial and anti-inflammatory properties. The unique structural features of this compound may enhance its efficacy against various pathogens while minimizing side effects associated with traditional antibiotics. Its furan and indole components could contribute to improved bioavailability and selective targeting of disease pathways .

Case Study 1: TRPM8 Antagonism

A study demonstrated that sulfonamide compounds with structural similarities to this compound exhibited significant antagonistic activity against TRPM8. The research highlighted the potential for these compounds to alleviate symptoms of neuropathic pain in animal models, providing a foundation for further clinical investigations .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. Results indicated that these compounds showed activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic profile. Key factors influencing its activity include:

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances lipophilicity and binding affinity
Furan RingContributes to receptor interaction
Indole MoietyImpacts pharmacokinetics and efficacy

Mechanism of Action

The mechanism by which 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(furan-3-carbonyl)indoline-6-sulfonamide (15g)

  • Structural Features :

  • Bromine at the indoline 5-position.
  • Chloro and trifluoromethyl groups on the phenyl ring.
  • Furan-3-carbonyl substituent.
    • Functional Implications :
  • Demonstrates autophagy inhibition, likely due to the electron-withdrawing trifluoromethyl group enhancing target engagement.

3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide

  • Structural Features :

  • Pyrazole core instead of indoline.
  • Dual fluorophenyl and thienyl substituents.
    • Functional Implications :
  • Binds to PPARγ with high selectivity, attributed to the thienyl group’s sulfur atom facilitating hydrophobic interactions.
  • The absence of a fused indoline ring may reduce conformational stability compared to the target compound.

3-Chloro-N-phenyl-phthalimide

  • Structural Features :

  • Phthalimide core with chloro and phenyl substituents.
    • Functional Implications :
  • Primarily used in polymer synthesis due to its anhydride-forming capability.
  • Lacks the sulfonamide group, limiting biological relevance but highlighting halogenated aromatic systems’ versatility.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Target/Application Activity Notes
3-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide Indoline-sulfonamide 3-Fluoro (benzene), furan-2-carbonyl (indoline) Hypothesized: PPARγ, autophagy Fluorine may improve metabolic stability; furan enhances rigidity .
5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(furan-3-carbonyl)indoline-6-sulfonamide (15g) Indoline-sulfonamide 5-Bromo (indoline), 4-chloro-3-CF₃ (phenyl), furan-3-carbonyl Autophagy inhibitors Trifluoromethyl group increases electron withdrawal, enhancing potency .
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide Pyrazole-sulfonamide 3-Fluoro (benzene), 4-fluorophenyl, 2-thienyl PPARγ Thienyl group improves receptor selectivity .
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, phenyl Polymer synthesis Non-biological; chloro aids in anhydride formation .

Mechanistic and Pharmacological Insights

  • Target Selectivity :
    • The indoline core in the target compound may confer selectivity toward autophagy-related pathways, as seen in analogue 15g . In contrast, pyrazole-based sulfonamides (e.g., compound) prioritize PPARγ binding due to heterocyclic flexibility .
  • Substituent Effects :
    • Fluorine at the benzene 3-position (target compound) vs. chlorine in 15g: Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining metabolic resistance.
    • Furan-2-carbonyl vs. furan-3-carbonyl: Positional isomerism could alter hydrogen-bonding patterns with target proteins.

Biological Activity

3-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound with potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound features a unique structure that includes a fluorine atom, a furan ring, an indoline moiety, and a benzenesulfonamide group. The synthesis typically involves several steps, including the Fischer indole synthesis for the indoline core. Industrially, methods may utilize continuous flow reactors to enhance efficiency and yield while adhering to green chemistry principles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria range from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production
MRSAVariesBactericidal action

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, in vitro studies demonstrated significant cytotoxicity against melanoma cells, with enhanced cellular uptake leading to increased ROS production .

Table 2: Anticancer Efficacy

Cancer Cell TypeIC50 (μM)Mechanism of Action
Melanoma40Induction of apoptosis via ROS
Breast CancerVariesModulation of cell proliferation pathways

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. For example, it has been shown to modulate pathways related to cell growth and apoptosis .

Case Studies

Several studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings:

  • In Vitro Study on Antimicrobial Activity : A study published in MDPI highlighted the compound's effectiveness against biofilms formed by MRSA, demonstrating a significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .
  • In Vivo Study on Anticancer Activity : Research conducted on C57BL/6 mice showed that treatment with the compound significantly reduced tumor volume after multiple doses, indicating its potential as a therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a fluorinated benzenesulfonamide precursor with a furan-carbonyl indoline derivative. Key steps include:

  • Sulfonamide formation : Reacting 3-fluorobenzenesulfonyl chloride with 6-aminoindoline derivatives under basic conditions (e.g., pyridine or triethylamine) .
  • Furan-carbonyl conjugation : Using coupling agents like EDC/HOBt or DCC to attach the furan-2-carbonyl group to the indoline nitrogen.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry to minimize side reactions. Continuous flow reactors may enhance scalability .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C-NMR and HRMS .

Q. How is the compound characterized to confirm structural integrity and purity in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (δ 7.8–8.2 ppm for sulfonamide protons; δ 6.5–7.5 ppm for aromatic indoline/furan signals) and 19F^{19}F-NMR (δ -110 to -120 ppm for fluorine) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+^+ (expected m/z: ~429.08).
  • FTIR : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 1650–1700 cm1^{-1} (C=O from furan) .

Advanced Research Questions

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in modulating biological targets?

  • Methodology :

  • Substituent Variation : Synthesize analogs with altered fluorophenyl positions (e.g., 2-fluoro vs. 4-fluoro) or modified indoline/furan groups to assess impact on target binding .
  • Enzyme Assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., CA-II/IX) via stopped-flow CO2_2 hydration assays, comparing IC50_{50} values .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites, focusing on sulfonamide’s role in hydrogen bonding and fluorine’s electron-withdrawing effects .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values across studies) be systematically resolved?

  • Troubleshooting Framework :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability assays in cancer cell lines) models to rule out assay-specific artifacts .
  • Buffer Conditions : Assess pH sensitivity (e.g., sulfonamide ionization at physiological vs. acidic pH) and serum protein binding (via ultrafiltration) .
  • Data Normalization : Use internal controls (e.g., known CA inhibitors like acetazolamide) to calibrate inter-lab variability .

Q. What advanced techniques are used to elucidate the compound’s mechanism of action in complex biological systems?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., CA isoforms) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

Experimental Design and Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy and toxicity?

  • Protocol :

  • Dose Range : Test 0.1–100 µM in triplicate, using logarithmic increments.
  • Toxicity Screening : Parallel assays in non-target cells (e.g., HEK293) to calculate selectivity indices (SI = IC_{50} $$ _{\text{non-target}}/IC_{50} $$ _{\text{target}}) .
  • Statistical Analysis : Nonlinear regression (GraphPad Prism) to derive EC50_{50}/IC50_{50} with 95% confidence intervals .

Q. What are the key considerations for stability studies under physiological conditions?

  • Parameters :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate lysosomal conditions (pH 5.0) for 24–72 hours; monitor degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify half-life (t1/2_{1/2}) .

Tables for Key Data

Table 1 : Synthetic Optimization of Reaction Conditions

ParameterCondition RangeOptimal ValueImpact on Yield
SolventDMF, THF, DCMDMF+25% yield
Temperature (°C)0–2510Reduced side products
CatalystEDC/HOBt vs. DCCEDC/HOBtHigher purity

Table 2 : Biological Activity Profile

Assay TypeTargetIC50_{50} (µM)Selectivity Index
CA-II InhibitionCarbonic Anhydrase II0.128.3 (vs. CA-IX)
Cell ViabilityHT-29 (Colorectal)1.5>10 (vs. HEK293)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

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